molecular formula C23H31NO B14737785 3,3-Dimethyl-4-(dimethylamino)-4-(m-tolyl)butyl m-tolyl ketone CAS No. 3215-88-1

3,3-Dimethyl-4-(dimethylamino)-4-(m-tolyl)butyl m-tolyl ketone

Cat. No.: B14737785
CAS No.: 3215-88-1
M. Wt: 337.5 g/mol
InChI Key: PBMZNCPYXLIKTF-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-(dimethylamino)-4-(m-tolyl)butyl m-tolyl ketone is an organic compound that belongs to the class of ketones It is characterized by the presence of a ketone functional group (C=O) attached to a butyl chain, which is further substituted with dimethylamino and m-tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-(dimethylamino)-4-(m-tolyl)butyl m-tolyl ketone can be achieved through several synthetic routes. One common method involves the alkylation of a suitable ketone precursor with a dimethylamino-substituted alkyl halide. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the ketone and facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction rate and yield. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-(dimethylamino)-4-(m-tolyl)butyl m-tolyl ketone can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form secondary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as alkyl halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or other oxidized products.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyl-4-(dimethylamino)-4-(m-tolyl)butyl m-tolyl ketone has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-(dimethylamino)-4-(m-tolyl)butyl m-tolyl ketone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The ketone group can also undergo nucleophilic attack, leading to the formation of covalent adducts with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-4-(dimethylamino)-4-(p-tolyl)butyl p-tolyl ketone
  • 3,3-Dimethyl-4-(dimethylamino)-4-(o-tolyl)butyl o-tolyl ketone
  • 3,3-Dimethyl-4-(dimethylamino)-4-(phenyl)butyl phenyl ketone

Uniqueness

3,3-Dimethyl-4-(dimethylamino)-4-(m-tolyl)butyl m-tolyl ketone is unique due to the specific positioning of the m-tolyl groups, which can influence its chemical reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different physical and chemical properties.

Properties

CAS No.

3215-88-1

Molecular Formula

C23H31NO

Molecular Weight

337.5 g/mol

IUPAC Name

5-(dimethylamino)-4,4-dimethyl-1,5-bis(3-methylphenyl)pentan-1-one

InChI

InChI=1S/C23H31NO/c1-17-9-7-11-19(15-17)21(25)13-14-23(3,4)22(24(5)6)20-12-8-10-18(2)16-20/h7-12,15-16,22H,13-14H2,1-6H3

InChI Key

PBMZNCPYXLIKTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C(C)(C)CCC(=O)C2=CC=CC(=C2)C)N(C)C

Origin of Product

United States

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